

Application Notes and Protocols for Chlorfenvinphos Residue Analysis

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Compound of Interest

Compound Name: **Chlorfenvinphos**

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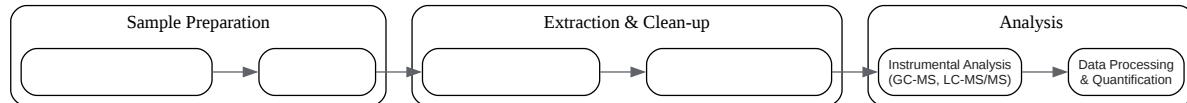
These comprehensive application notes and protocols provide detailed methodologies for the sample preparation and analysis of **chlorfenvinphos** residues in various matrices. The following sections offer step-by-step experimental procedures for widely used extraction and clean-up techniques, alongside quantitative performance data to aid in method selection and validation.

Introduction

Chlorfenvinphos is an organophosphate insecticide and acaricide that has been used to control a range of pests on crops and livestock. Due to its potential toxicity, monitoring its residue levels in environmental and food samples is crucial for ensuring consumer safety and environmental protection. Effective sample preparation is a critical step in the analytical workflow to isolate **chlorfenvinphos** from complex matrices and minimize interferences prior to instrumental analysis. This document details three common and effective sample preparation techniques: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

General Analytical Workflow

The analysis of **chlorfenvinphos** residues typically follows a standardized workflow, beginning with sample collection and preparation, followed by extraction and cleanup, and concluding with instrumental analysis, most commonly by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

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General workflow for **chlorfenvinphos** residue analysis.

Quantitative Performance Data

The selection of a sample preparation method often depends on the matrix, desired recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative quantitative data for **chlorfenvinphos** analysis using different techniques.

Table 1: QuEChERS Method Performance

Matrix	Recovery (%)	LOD	LOQ	Reference
Grapes	91 (avg)	0.001 - 0.005 mg/kg	0.005 - 0.020 mg/kg	[1]
Lettuce	70-120	<10 ng/g	<10 ng/g	[2]
Oranges	70-120	<10 ng/g	<10 ng/g	[2]
Soil	75-95	-	4 µg/kg	[3]
Human Urine	54.2-113.9	-	10 ng/mL	[4]

Table 2: Solid-Phase Extraction (SPE) Performance

Matrix	Recovery (%)	LOD	LOQ	Reference
Drinking Water	52	15 ng/L	-	[5]
Surface Water	83-100	0.02-0.1 µg/L	-	[6]
Water	99	0.01 µg/L	-	[5]
Wine	69-119	-	-	[7]

Table 3: Liquid-Liquid Extraction (LLE) Performance

Matrix	Recovery (%)	LOD	LOQ	Reference
Vegetables	85-97	0.02 mg/kg	-	[5]
Fruits and Vegetables	90.5	10 µg/kg	-	[5]
Water (emulsion-prone)	95.9-110.6	-	5-20 ng/L	[8]
Soil	95	0.01 ppm	-	[5]

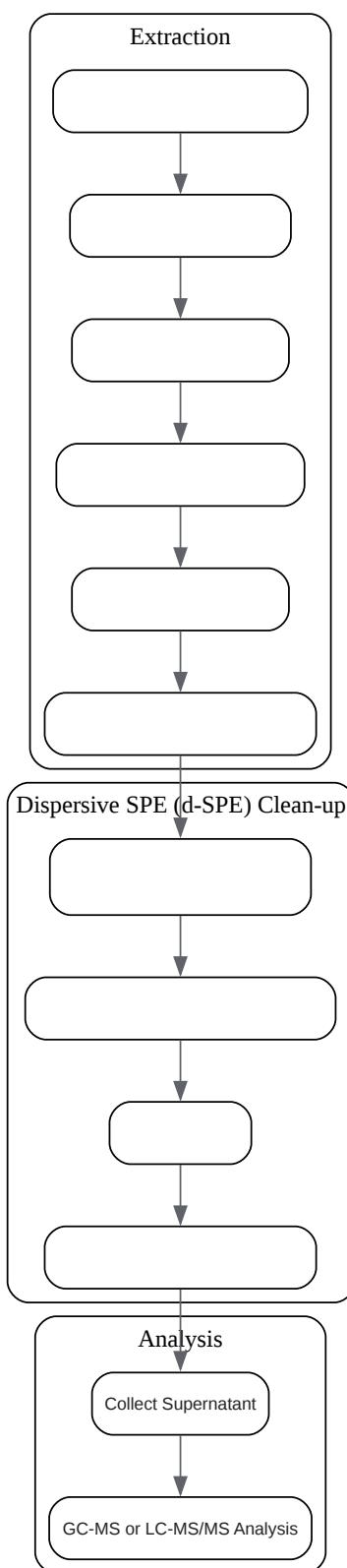
Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food and agricultural products due to its simplicity, high throughput, and minimal solvent consumption.[2][9]

This protocol is based on the AOAC Official Method 2007.01.[2][10]

Extraction Workflow

[Click to download full resolution via product page](#)**QuEChERS sample preparation workflow.**

Protocol:

- Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For high-water-content matrices, cryogenic milling with dry ice can be employed to prevent degradation of volatile pesticides.[11][12]
- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[10]
 - Add 10-15 mL of acetonitrile (ACN). If using an internal standard, add it at this stage.
 - Shake the tube vigorously for 1 minute.
 - Add the appropriate QuEChERS extraction salts. For the AOAC 2007.01 method, this is typically 4 g of anhydrous magnesium sulfate ($MgSO_4$) and 1 g of sodium chloride (NaCl). For the EN 15662 method, a buffered salt mixture is used.[2][9]
 - Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
 - Centrifuge the tube for 5 minutes at approximately 3000 xg.
- Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
 - Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL or 6 mL) to a d-SPE centrifuge tube.
 - The d-SPE tube contains a mixture of anhydrous $MgSO_4$ to remove excess water and primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids. For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included. For fatty matrices, C18 sorbent can be added.[9] A common composition is 150 mg $MgSO_4$ and 50 mg PSA per mL of extract.
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge for 2 minutes at approximately 3000 xg.
- Final Extract:

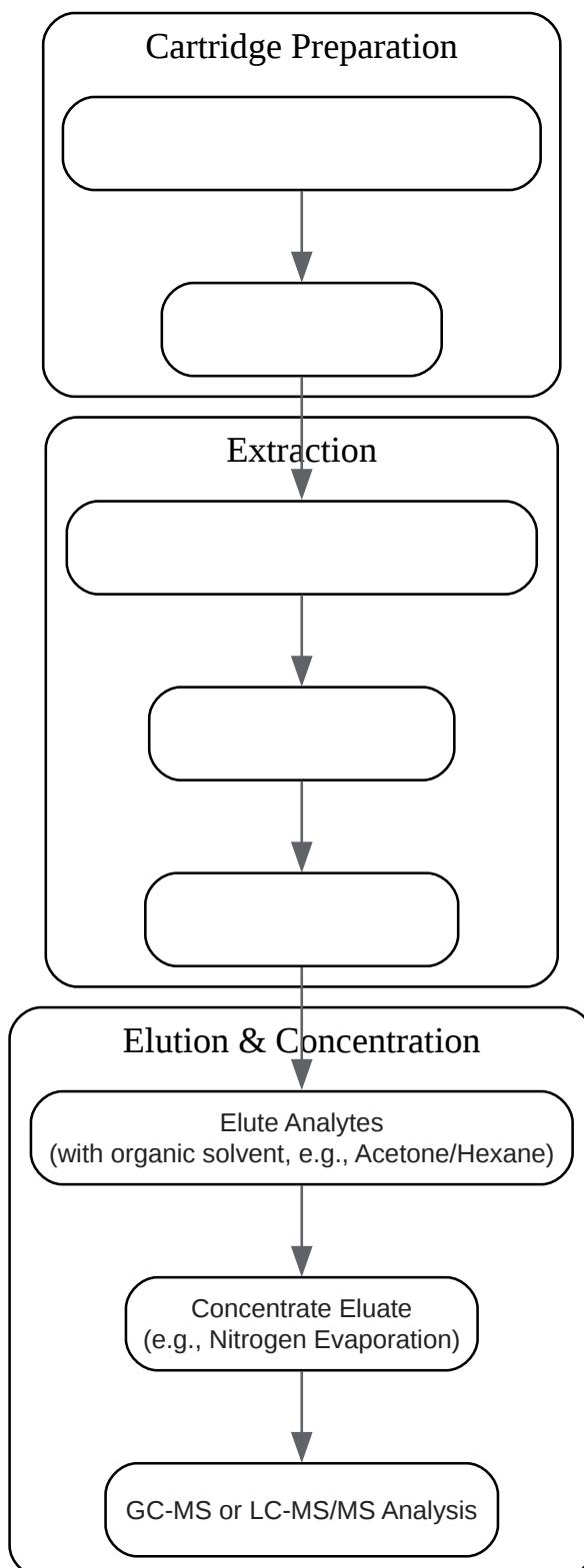
- The resulting supernatant is the final extract.
- Carefully transfer the extract into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE)

SPE is a versatile technique used to extract and concentrate analytes from a liquid sample by passing it through a solid sorbent material.[\[13\]](#) It is particularly useful for cleaning up complex aqueous samples.

This protocol is based on the principles outlined in EPA Method 3535.[\[14\]](#)[\[15\]](#)[\[16\]](#)

SPE Workflow



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Solid-Phase Extraction (SPE) workflow.

Protocol:

- Sample Pre-treatment:
 - Adjust the pH of the water sample if necessary for the target analyte stability and retention on the sorbent. For many organochlorine and organophosphorus pesticides, a neutral pH is suitable.[17]
 - If the sample contains suspended solids, it may need to be filtered to prevent clogging of the SPE cartridge.
- SPE Cartridge Conditioning:
 - Select an appropriate SPE cartridge. C18 cartridges are commonly used for the extraction of non-polar to moderately polar compounds like **chlorfenvinphos** from aqueous matrices.[18]
 - Condition the cartridge by passing a sequence of solvents to activate the sorbent. A typical sequence for a C18 cartridge is:
 - 10 mL of dichloromethane (or another suitable organic solvent).
 - 10 mL of methanol.
 - Do not allow the cartridge to go dry after this step.
- SPE Cartridge Equilibration:
 - Equilibrate the cartridge by passing 10-20 mL of reagent water. Ensure a small amount of water remains on top of the sorbent bed.
- Sample Loading:
 - Pass the water sample (e.g., 500 mL to 1 L) through the conditioned and equilibrated SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
- Interference Wash:

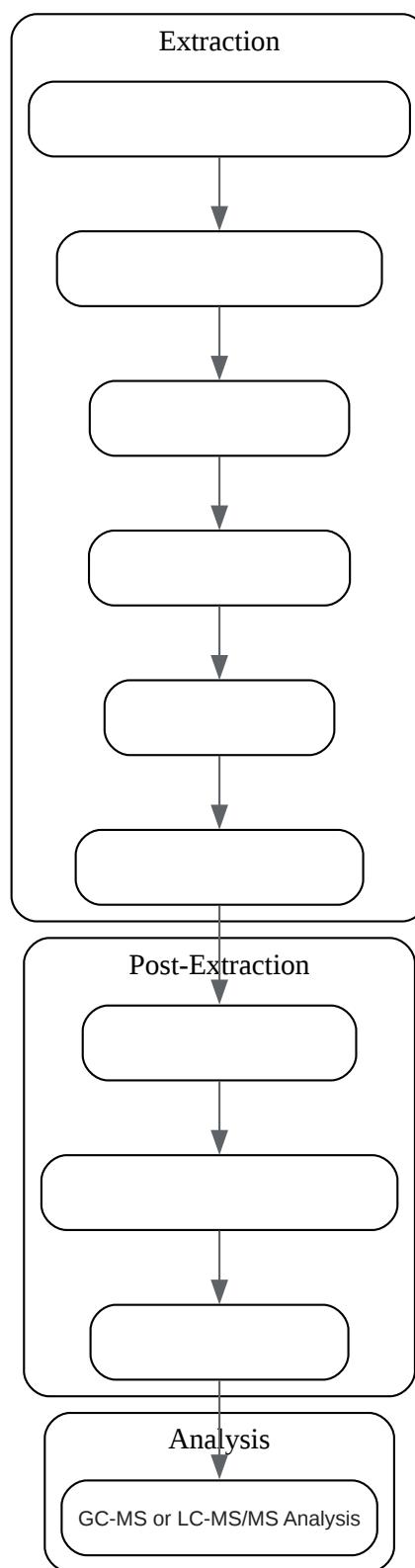
- After loading the entire sample, wash the cartridge with a small volume of reagent water to remove any remaining water-soluble interferences.
- Cartridge Drying:
 - Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
- Elution:
 - Elute the retained **chlorfenvinphos** from the cartridge with a suitable organic solvent. A mixture of acetone and n-hexane (e.g., 1:1 v/v) is often effective.[\[19\]](#) Collect the eluate in a collection tube.
- Concentration and Analysis:
 - Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
 - The concentrated extract is then ready for analysis by GC or LC.

Liquid-Liquid Extraction (LLE)

LLE is a traditional and robust method for extracting analytes from a liquid sample into an immiscible organic solvent.[\[20\]](#)

This protocol is based on the principles of EPA Method 3510.[\[11\]](#)[\[21\]](#)[\[22\]](#)

LLE Workflow

[Click to download full resolution via product page](#)**Liquid-Liquid Extraction (LLE) workflow.**

Protocol:

- Sample Preparation:
 - For water samples, measure a specific volume (e.g., 1 L) into a 2 L separatory funnel.
 - For solid samples like soil or vegetables, an initial extraction with a solvent like acetone is performed. The resulting extract is then partitioned with an immiscible organic solvent.[23]
 - Adjust the pH of the aqueous sample if necessary. For **chlorfenvinphos**, a neutral pH is generally suitable.[17]
- Extraction:
 - Add a portion of the extraction solvent (e.g., 60 mL of dichloromethane) to the separatory funnel.
 - Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
 - Allow the layers to separate. If an emulsion forms, it may be broken by mechanical means (stirring, centrifugation) or by adding a small amount of salt.[8]
 - Drain the lower organic layer into a collection flask.
 - Repeat the extraction process two more times with fresh portions of the extraction solvent.
- Drying and Concentration:
 - Combine the organic extracts.
 - Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
 - Concentrate the dried extract to a final volume of 1-10 mL using a Kuderna-Danish concentrator or a rotary evaporator.
- Analysis:

- The concentrated extract is ready for analysis by GC or LC.

Conclusion

The choice of sample preparation technique for **chlorfenvinphos** residue analysis is dependent on the sample matrix, required sensitivity, available equipment, and desired sample throughput. The QuEChERS method offers a fast and efficient approach for a wide range of food matrices. SPE provides excellent cleanup and concentration for aqueous samples. LLE remains a robust and reliable, albeit more labor-intensive, method for various sample types. The detailed protocols and performance data provided in these application notes serve as a valuable resource for developing and validating analytical methods for the determination of **chlorfenvinphos** residues.

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